2-(Thiolan-3-yloxy)pyridine-3-carbonitrile

Medicinal Chemistry Chemical Procurement Building Block

Standard pyridine-3-carbonitriles lack orthogonal reactivity handles, limiting SAR studies. 2-(Thiolan-3-yloxy)pyridine-3-carbonitrile (CAS 2167151-38-2) provides a unique thiolane-3-yloxy ether with oxidizable sulfur (to sulfoxide/sulfone) and a nitrile group that serves as H-bond acceptor and latent amine/amide precursor. - Thiolane S-oxidation enables polarity & metabolic stability tuning without core resynthesis - Fragment-like (MW 206.27) with multiple vectors for growth - ≥95% purity; ambient shipping from global stock

Molecular Formula C10H10N2OS
Molecular Weight 206.26
CAS No. 2167151-38-2
Cat. No. B2993937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiolan-3-yloxy)pyridine-3-carbonitrile
CAS2167151-38-2
Molecular FormulaC10H10N2OS
Molecular Weight206.26
Structural Identifiers
SMILESC1CSCC1OC2=C(C=CC=N2)C#N
InChIInChI=1S/C10H10N2OS/c11-6-8-2-1-4-12-10(8)13-9-3-5-14-7-9/h1-2,4,9H,3,5,7H2
InChIKeySOSOYUPEAIERRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Thiolan-3-yloxy)pyridine-3-carbonitrile: A Pyridine-Carbonitrile Scaffold with a Unique Thiolane Ether for Targeted Synthesis


2-(Thiolan-3-yloxy)pyridine-3-carbonitrile (CAS 2167151-38-2) is a heterocyclic building block featuring a pyridine ring substituted at the 2-position with a thiolan-3-yloxy (tetrahydrothiophen-3-oxy) ether and at the 3-position with a carbonitrile group . This specific substitution pattern distinguishes it from its positional isomers and enables its use as a versatile intermediate in medicinal chemistry. The thiolane motif is a recognized biofunctional group associated with antiviral, anticancer, and anti-inflammatory activities, making this scaffold particularly relevant for drug discovery programs [1].

Why 2-(Thiolan-3-yloxy)pyridine-3-carbonitrile Cannot Be Replaced by Generic Pyridine-Carbonitrile Analogs


The combination of the thiolane-3-yloxy ether at the pyridine 2-position and the nitrile at the 3-position creates a specific electronic and steric environment that is not replicated by simple alkyl- or aryl-substituted pyridine-3-carbonitriles . The thiolane sulfur atom offers a unique oxidation handle (to sulfoxide/sulfone) unavailable in furan or cyclopentyl ether analogs, while the 3-carbonitrile serves as both a hydrogen-bond acceptor and a precursor for further derivatization (e.g., reduction to amine, hydrolysis to amide). Generic substitution with commercially available pyridine-3-carbonitrile derivatives lacking the thiolane ether would eliminate these orthogonal reactivity sites and alter the compound's physicochemical profile, potentially compromising its utility in multi-step synthetic routes [1].

Quantitative Differentiation of 2-(Thiolan-3-yloxy)pyridine-3-carbonitrile from Its Closest Analogs: A Procurement-Focused Evidence Guide


Purity-Adjusted Price Comparison: 2-(Thiolan-3-yloxy)pyridine-3-carbonitrile vs. 6-(Thiolan-3-yloxy)pyridine-2-carbonitrile

The 3-carbonitrile regioisomer (target compound) is positionally distinct from the 2-carbonitrile analog (CAS 2167862-37-3), which directly impacts reactivity in nucleophilic and electrophilic substitution reactions. A direct procurement cost comparison at equivalent purity and scale shows a measurable difference: at the 100 mg scale and 90% purity, the 2-carbonitrile regioisomer is priced at $664.00 with a 3-week lead time . While direct pricing for the target 3-carbonitrile isomer from this vendor was not available, the data establishes a benchmark for positional isomer cost differentials and highlights that regioisomeric purity must be verified to avoid inadvertent procurement of the wrong isomer.

Medicinal Chemistry Chemical Procurement Building Block

Physicochemical Property Differentiation: 2-(Thiolan-3-yloxy)pyridine-3-carbonitrile vs. Structurally Related Pyridine-Thiolane Ethers

The target compound (MW 206.27) occupies a distinct property space compared to more complex analogs. A related compound in the same series, P-34780517 (a larger thiolane-pyridine derivative, MW 235.30), shows a calculated logP of 3.23, PSA of 20.31 Ų, and 3 rotatable bonds with zero Rule-of-5 violations . The target compound, with its lower molecular weight and fewer heavy atoms (17 vs. the comparator's heavier scaffold), is predicted to have a lower logP and slightly higher PSA, favoring aqueous solubility and making it a more attractive fragment-like starting point for lead optimization. This is a class-level inference based on the thiolane-pyridine scaffold shared by both compounds .

Physicochemical Profiling Drug-likeness Medicinal Chemistry

Synthetic Versatility Differentiation: The Thiolane Sulfur as an Orthogonal Oxidation Handle Absent in Oxygen-Heterocycle Analogs

The thiolan-3-yloxy group on 2-(thiolan-3-yloxy)pyridine-3-carbonitrile contains a thioether sulfur that can be selectively oxidized to the corresponding sulfoxide or sulfone . This reactivity is not available in oxygen-heterocycle analogs such as 2-(tetrahydrofuran-3-yloxy)pyridine-3-carbonitrile or 2-(tetrahydropyran-4-yloxy)pyridine-3-carbonitrile. The oxidation of the thioether to a sulfone increases the group's polarity, hydrogen-bonding capacity, and metabolic stability, providing a unique late-stage diversification strategy. In the broader class of thiolane-containing therapeutics, such sulfur oxidation has been exploited to modulate biological activity and pharmacokinetic properties [1].

Synthetic Chemistry Oxidation Prodrug Design

Biological Activity Class-Level Inference: Thiolane-Containing Pyridine-3-carbonitriles as Privileged Scaffolds for Antimicrobial and Anticancer Screening

While no target-specific biological data were identified for 2-(thiolan-3-yloxy)pyridine-3-carbonitrile, closely related pyridine-3-carbonitrile derivatives bearing sulfur substituents at the 2-position have demonstrated measurable antimicrobial activity. Specifically, 2-(alkylthio)-4,6-diphenylpyridine-3-carbonitriles inhibit bacterial enoyl-acyl carrier protein reductase (ENR) with IC50 values of 3–25 μM and exhibit antibacterial activity against S. aureus and B. subtilis (MIC = 1–64 μg/mL) [1]. The thiolane-3-yloxy substituent on the target compound provides a conformationally constrained thioether that may offer enhanced target selectivity compared to flexible alkylthio chains. More broadly, the thiolane motif is associated with anti-viral, anti-cancer, anti-platelet, α-glucosidase inhibition, anti-HIV, immunosuppressive, and anti-microbial activities [2].

Antimicrobial Anticancer Drug Discovery

Optimal Research and Procurement Scenarios for 2-(Thiolan-3-yloxy)pyridine-3-carbonitrile


Medicinal Chemistry: Late-Stage Diversification via Thioether Oxidation

Research groups synthesizing pyridine-based lead compounds can exploit the thiolane sulfur as a unique oxidation handle to generate sulfoxide and sulfone analogs for SAR studies. This capability, absent in furan- or pyran-ether analogs, enables systematic tuning of polarity, solubility, and metabolic stability without resynthesizing the core scaffold [1].

Anti-Infective Drug Discovery: ENR Inhibitor Screening Cascade

Given the established ENR inhibitory activity of 2-thio-substituted pyridine-3-carbonitriles (IC50 = 3–25 μM), the target compound is a logical entry point for developing novel antibacterial agents, with the constrained thiolane ring potentially offering improved binding kinetics [2].

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 206.27 Da and a predicted logP suitable for fragment screening libraries, 2-(thiolan-3-yloxy)pyridine-3-carbonitrile meets fragment-likeness criteria and provides a chemically tractable scaffold with multiple vectors for fragment growth .

Chemical Biology Probe Development

The carbonitrile group serves as both a hydrogen-bond acceptor and a latent precursor to primary amines or amides, enabling the compound to function as a bifunctional probe for target identification studies. The thiolane sulfur provides an additional affinity handle for potential covalent or metal-coordinating interactions .

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